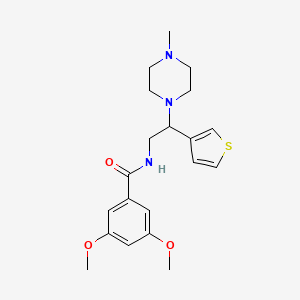

3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-22-5-7-23(8-6-22)19(15-4-9-27-14-15)13-21-20(24)16-10-17(25-2)12-18(11-16)26-3/h4,9-12,14,19H,5-8,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVAYRPHDRMAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzamide with 4-methylpiperazine under appropriate conditions.

Attachment of the Thiophene Group: The thiophene group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene boronic acid or thiophene halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: Substitution reactions may occur at the aromatic rings, particularly the benzene and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

3,5-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may have various scientific research applications:

Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analysis

- In contrast, compound 7x employs a 1,4-diazepane (seven-membered ring), which may alter conformational flexibility and receptor binding kinetics . Piperazine derivatives (7d, 7e) prioritize electronic effects (e.g., cyano or trifluoromethyl groups) over steric bulk, influencing solubility and target affinity .

- Aryl Substituents: The 3,5-dimethoxy groups on the target’s benzamide core are electron-donating, contrasting with electron-withdrawing groups (e.g., 7d’s cyano, 7e’s trifluoromethyl). Methoxy groups may improve metabolic stability compared to halogens .

Thiophene Positioning :

- All compared compounds retain the thiophen-3-yl moiety, critical for π-π stacking interactions. However, its attachment to a phenylpentanamide (7d , 7e , 7x ) versus a benzamide-linked ethyl group (target) alters spatial orientation and bioavailability.

Functional Implications

- Synthetic Accessibility: Yields for analogs range from 34% to 45%, suggesting moderate efficiency in piperazine coupling reactions.

- Pharmacological Potential: Piperazine-based compounds (7d, 7e) are designed for dopamine D3 receptor selectivity, implying the target compound may share CNS-targeting applications. The 4-methyl group could further enhance blood-brain barrier permeability .

Biological Activity

3,5-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of a benzamide core, the introduction of a piperazine moiety, and the attachment of a thiophene group. The general synthetic route includes:

- Formation of Benzamide Core : Reacting 3,5-dimethoxybenzoic acid with thionyl chloride to create an acid chloride, followed by reaction with an amine.

- Introduction of Piperazine : The benzamide is reacted with 4-methylpiperazine under controlled conditions.

- Thiophene Attachment : A coupling reaction (e.g., Suzuki or Heck coupling) is used to introduce the thiophene group.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It may act on multiple targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Interaction with specific receptors could lead to physiological effects such as anti-inflammatory or anticancer activities.

Anticancer Properties

Research indicates that compounds containing piperazine and thiophene moieties often exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The unique combination of functional groups in this compound may enhance its potency against specific cancer types.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Dimethoxybenzamide | Lacks piperazine and thiophene | Limited activity |

| N-(2-(4-Methylpiperazin-1-yl)ethyl)benzamide | Lacks methoxy and thiophene | Moderate activity |

| 3,5-Dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide | Lacks piperazine | Limited activity |

The presence of both piperazine and thiophene in this compound potentially confers unique properties that enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of related benzamides. For instance:

- In vitro Studies : Compounds similar to this benzamide have shown significant inhibition of tumor growth in various cancer cell lines (e.g., breast and lung cancer).

- Mechanistic Insights : Research indicates that these compounds may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.